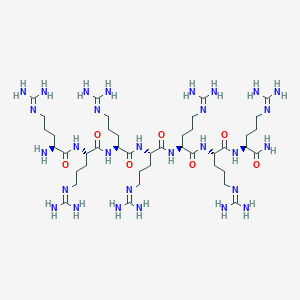
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each arginine residue is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: The peptide can participate in substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of urea derivatives, while substitution reactions can introduce new functional groups into the peptide.
Applications De Recherche Scientifique
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular uptake and as a cell-penetrating peptide.
Medicine: Explored for its potential in drug delivery systems due to its ability to cross cell membranes.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 involves its interaction with cellular membranes. The peptide’s high positive charge allows it to interact with negatively charged cell membranes, facilitating its uptake into cells. This property makes it an effective cell-penetrating peptide, which can be used to deliver therapeutic agents into cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Arg-Arg-Arg-Arg-Arg-Arg-NH2: A shorter version with six arginine residues.
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2: An extended version with eight arginine residues.
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2: A further extended version with nine arginine residues.
Uniqueness
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 is unique due to its optimal length, which balances cellular uptake efficiency and stability. Longer peptides may have higher uptake but can be less stable, while shorter peptides may be more stable but less efficient in cellular uptake.
Propriétés
Numéro CAS |
208646-04-2 |
|---|---|
Formule moléculaire |
C42H87N29O7 |
Poids moléculaire |
1110.3 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C42H87N29O7/c43-22(8-1-15-59-36(45)46)30(73)67-24(10-3-17-61-38(49)50)32(75)69-26(12-5-19-63-40(53)54)34(77)71-28(14-7-21-65-42(57)58)35(78)70-27(13-6-20-64-41(55)56)33(76)68-25(11-4-18-62-39(51)52)31(74)66-23(29(44)72)9-2-16-60-37(47)48/h22-28H,1-21,43H2,(H2,44,72)(H,66,74)(H,67,73)(H,68,76)(H,69,75)(H,70,78)(H,71,77)(H4,45,46,59)(H4,47,48,60)(H4,49,50,61)(H4,51,52,62)(H4,53,54,63)(H4,55,56,64)(H4,57,58,65)/t22-,23-,24-,25-,26-,27-,28-/m0/s1 |
Clé InChI |
OAWPESDGCFOPMM-RMIXPHLWSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N |
SMILES canonique |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


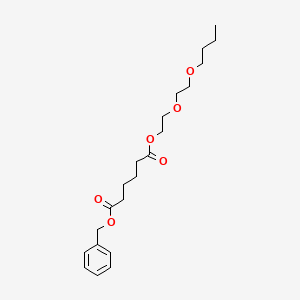
![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)
![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14236806.png)
![5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline](/img/structure/B14236809.png)
![2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene](/img/structure/B14236811.png)
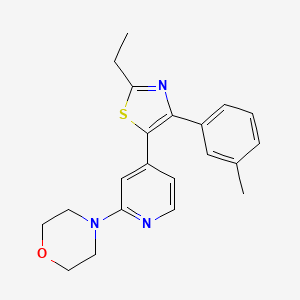
![1-Azabicyclo[5.2.0]non-3-en-9-one](/img/structure/B14236822.png)
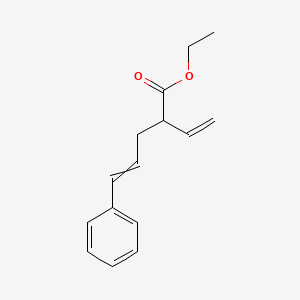
![2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14236840.png)
![N-(3-Acetamidopropyl)-N-[3-(1-azacyclotridecan-3-yl)propyl]acetamide](/img/structure/B14236842.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14236846.png)
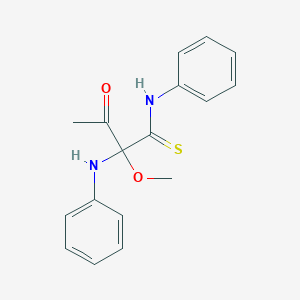
![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)
